1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone is a pyrimido-indole.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyrimido[5,4-b]indole Derivatives: Methyl 3-amino-1H-indole-2-carboxylates are utilized in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are formed through reactions with aryl isocyanates, isothiocyanates, and cyanamides, leading to various functionalized compounds (Shestakov et al., 2009).
Biological Activity and Pharmacological Research
GSK-3β Inhibitors for Alzheimer's Disease
A class of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors has shown promise in Alzheimer’s disease drug discovery. These inhibitors are structurally modified for enhanced potency and metabolic stability, offering potential therapeutic benefits (Andreev et al., 2020).
Synthesis of Pyrimido[4,5-b]indole for GSK-3β Inhibition
The synthesis of a pyrimido[4,5-b]indole compound and its characterization using various spectroscopic methods have been reported. This compound demonstrates inhibitory activity against glycogen synthase kinase-3β, a key enzyme in various cellular processes (Andreev et al., 2022).
Chemical Synthesis and Properties
- Synthesis of Pyrimido[4,5-b]indoles: Research on the synthesis of pyrimido[4,5-b]indole derivatives has shown that these compounds can be created through various chemical reactions, contributing to the diversity of this chemical class (Hess et al., 2000).
Novel Heterocyclic Compounds
Creation of New Heterocyclic Structures
The field of organic chemistry has seen the development of novel pyrido[1',2':1,2]pyrimido[4,5-b]indoles and related heteroaromatic compounds, expanding the range of heterocyclic structures available for various applications (Lu et al., 2002).
Optimization of GSK-3β Inhibitors
Further research has been conducted to optimize GSK-3β inhibitors based on the pyrimido[4,5-b]indole structure, focusing on structural modifications to enhance biological activity and metabolic stability (Andreev et al., 2019).
properties
Product Name |
1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone |
---|---|
Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H21N5O/c1-12-5-6-14-13(10-12)16-17(22-14)18(21-11-20-16)19-7-3-9-23-8-2-4-15(23)24/h5-6,10-11,22H,2-4,7-9H2,1H3,(H,19,20,21) |
InChI Key |
OOVANMUGXMIRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCCCN4CCCC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.